molecular formula C8H15N B2572285 (But-3-yn-2-yl)(butyl)amine CAS No. 13025-27-9

(But-3-yn-2-yl)(butyl)amine

Cat. No.: B2572285
CAS No.: 13025-27-9
M. Wt: 125.215
InChI Key: KDSAVXVFCNHJEB-UHFFFAOYSA-N
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Description

(But-3-yn-2-yl)(butyl)amine, also known as N-butyl-N-(1-methyl-2-propynyl)amine, is an organic compound with the molecular formula C8H15N. It is a secondary amine characterized by the presence of both a butyl group and a but-3-yn-2-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-2-yl)(butyl)amine typically involves the reaction of butylamine with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-2-yl)(butyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(But-3-yn-2-yl)(butyl)amine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of (But-3-yn-2-yl)(butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

N-but-3-yn-2-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-6-7-9-8(3)5-2/h2,8-9H,4,6-7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSAVXVFCNHJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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